2,3,6-Trifluorobenzamide
Overview
Description
2,3,6-Trifluorobenzamide is an organic compound with the molecular formula C7H4F3NO and a molecular weight of 175.11 g/mol It is characterized by the presence of three fluorine atoms attached to a benzene ring, along with an amide functional group
Preparation Methods
The synthesis of 2,3,6-Trifluorobenzamide typically involves the introduction of fluorine atoms into a benzamide structure. One common method is the direct fluorination of benzamide derivatives using fluorinating agents under controlled conditions. Industrial production methods may involve more efficient catalytic processes to achieve higher yields and purity .
Chemical Reactions Analysis
2,3,6-Trifluorobenzamide undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The amide group can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed to produce corresponding carboxylic acids and amines.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,3,6-Trifluorobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2,3,6-Trifluorobenzamide exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and specificity, making it a valuable compound in drug design and development .
Comparison with Similar Compounds
2,3,6-Trifluorobenzamide can be compared with other fluorinated benzamides such as 2,4,5-Trifluorobenzamide and 3,4,5-Trifluorobenzamide. These compounds share similar structural features but differ in the position of fluorine atoms, which can significantly affect their chemical reactivity and biological activity. The unique arrangement of fluorine atoms in this compound contributes to its distinct properties and applications .
Properties
IUPAC Name |
2,3,6-trifluorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWGEHSEZGXEKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(=O)N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344122 | |
Record name | 2,3,6-Trifluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207986-22-9 | |
Record name | 2,3,6-Trifluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 207986-22-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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